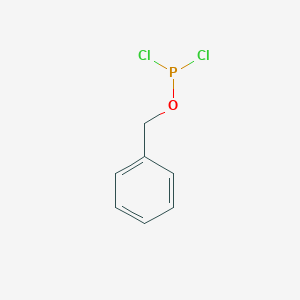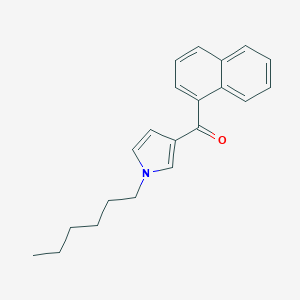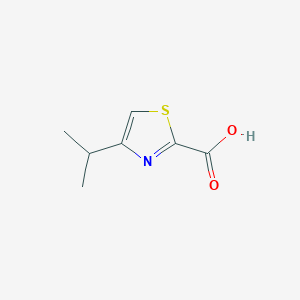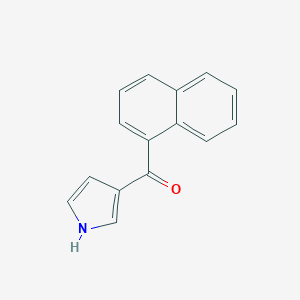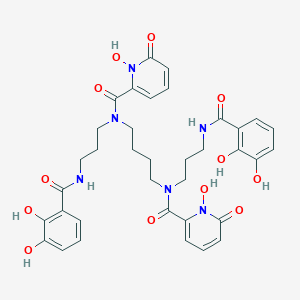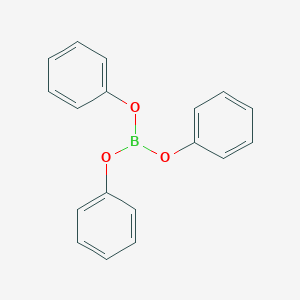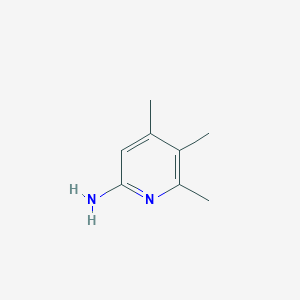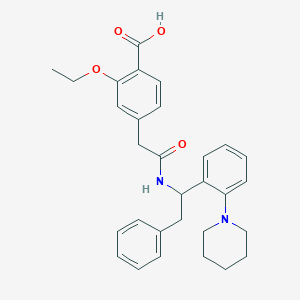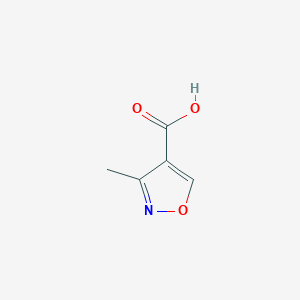
3-Methylisoxazole-4-carboxylic acid
Overview
Description
3-Methylisoxazole-4-carboxylic acid and its derivatives are a class of compounds that have been the subject of various research studies due to their biological and chemical significance. These compounds have been explored for their potential in inhibiting lipolysis, as well as for their utility in synthesizing other pharmacologically active molecules .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, a stereoselective synthesis of a conformationally constrained analogue of aspartic acid, which is based on the isoxazole scaffold, has been developed. This method provides a more efficient route compared to previous strategies, yielding the target compound in a significantly higher overall yield . Additionally, the synthesis of highly functionalized isoxazole derivatives has been achieved through domino reactions, starting from nitrile oxides and enolates of carbonyl compounds . These synthetic approaches are crucial for the preparation of isoxazole-based compounds that can serve as precursors for further chemical transformations.
Molecular Structure Analysis
Isoxazole derivatives exhibit a variety of molecular structures, which can be confirmed through techniques such as single crystal X-ray analysis. For example, the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles has been structurally characterized, providing insights into the molecular configuration of these compounds . Theoretical studies, including density functional theory (DFT) calculations, have also been employed to predict and compare the structural features of isoxazole derivatives, as seen in the study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide .
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions, which can lead to the formation of new heterocyclic compounds. For instance, the rearrangement of hydroxamic acids to oxadiazoles demonstrates the reactivity of the isoxazole ring under basic conditions . The selective nucleophilic chemistry applied to isoxazole derivatives allows for the synthesis of compounds with diverse functional groups, such as sulfanylmethyl and carbamoyl moieties . These reactions are pivotal for expanding the chemical space of isoxazole-based compounds and exploring their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the presence of various functional groups. Experimental and theoretical studies have been conducted to understand these properties, including electronic structure, spectral features, and hydrogen bonding interactions. For example, DFT studies have been used to analyze the electronic properties and hydrogen bonding strength of thiadiazole derivatives, which can provide insights into the behavior of similar isoxazole compounds . The solvent effects on intermolecular hydrogen bonding have also been investigated, highlighting the importance of the environment on the properties of these molecules .
Safety and Hazards
3-Methylisoxazole-4-carboxylic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, often resulting in significant biological effects . More research is needed to elucidate the specific interactions of 3-Methylisoxazole-4-carboxylic acid with its targets.
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures
Result of Action
Isoxazole derivatives have been reported to exhibit various biological activities, such as cytotoxic effects . More research is needed to understand the specific effects of 3-Methylisoxazole-4-carboxylic acid at the molecular and cellular levels.
properties
IUPAC Name |
3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLSBWHFPXDRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404622 | |
| Record name | 3-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoxazole-4-carboxylic acid | |
CAS RN |
17153-20-7 | |
| Record name | 3-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind the observed immunological effects of 3-methylisoxazole-4-carboxylic acid derivatives?
A1: While the exact mechanism remains under investigation, research indicates that these derivatives may exert their effects by modulating the immune response at the cellular level. For instance, some derivatives demonstrate immunosuppressive activity by suppressing the proliferation of lymphocytes, key players in the immune response [, ]. Others influence the production of cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), crucial signaling molecules in inflammation and immune regulation [, ].
Q2: How does the structure of 3-methylisoxazole-4-carboxylic acid derivatives relate to their immunological activity?
A2: Structure-activity relationship (SAR) studies reveal a strong correlation between the structure of these derivatives and their immunological activity. Modifications to the substituents on the isoxazole ring, particularly at the 5-position, significantly impact their potency and selectivity [, , ]. For example, introducing electron-withdrawing groups generally enhances immunosuppressive activity []. Computational chemistry techniques, including quantum chemical calculations and QSAR modeling, provide further insights into these relationships [, , ].
Q3: What are the potential applications of 3-methylisoxazole-4-carboxylic acid derivatives in immunology?
A3: Given their immunomodulatory properties, these derivatives hold promise for developing novel therapeutic agents. Their immunosuppressive activity could be harnessed to treat autoimmune diseases, where the immune system mistakenly attacks the body's own tissues []. Conversely, derivatives exhibiting immunostimulatory effects could be explored for applications in boosting immune responses against infections or cancer [].
Q4: Are there any challenges associated with the synthesis of 3-methylisoxazole-4-carboxylic acid derivatives?
A4: Researchers have encountered some challenges during the synthesis of specific derivatives. For example, deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, a key intermediate, exhibits unusual behavior requiring alternative synthetic routes to obtain the desired 3-methylisoxazole-4-carboxylic acid ethyl ester [].
Q5: Have 3-methylisoxazole-4-carboxylic acid derivatives been tested in biological models?
A5: Yes, numerous studies have investigated the immunological activity of these derivatives in both in vitro and in vivo models. In vitro experiments often involve exposing cultured cells, such as human peripheral blood mononuclear cells (PBMCs), to the compounds and assessing their effects on cell proliferation and cytokine production [, ]. In vivo studies typically employ animal models to evaluate the compounds' impact on immune responses in a living organism [, ]. These studies provide crucial insights into the efficacy and potential therapeutic applications of these derivatives.
Q6: What analytical techniques are commonly employed to characterize 3-methylisoxazole-4-carboxylic acid derivatives?
A6: Characterization of these derivatives often involves a combination of techniques. X-ray crystallography elucidates their three-dimensional structures, providing valuable information for understanding their interactions with biological targets []. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, offer insights into their structural features and chemical bonds. Additionally, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are frequently employed to assess their purity and identify any impurities present.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)

